ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1343190-46-4
VCID: VC4286135
InChI: InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-4-5-11-12(6)2/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=CC=NN1C)(F)F
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.177

ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate

CAS No.: 1343190-46-4

Cat. No.: VC4286135

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.177

* For research use only. Not for human or veterinary use.

ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate - 1343190-46-4

Specification

CAS No. 1343190-46-4
Molecular Formula C8H10F2N2O2
Molecular Weight 204.177
IUPAC Name ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate
Standard InChI InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-4-5-11-12(6)2/h4-5H,3H2,1-2H3
Standard InChI Key JRFXEYLSJAWNBT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=NN1C)(F)F

Introduction

Chemical Identity and Physicochemical Properties

The compound has the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.18 g/mol . Key identifiers include:

  • IUPAC Name: Ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate

  • InChI Key: JRFXEYLSJAWNBT-UHFFFAOYSA-N

  • SMILES: CCOC(=O)C(C1=CC=NN1C)(F)F

Physical Properties

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited data; soluble in DMSO
Density1.32 g/cm³ (predicted)

The compound’s difluoromethyl group enhances metabolic stability and bioavailability, while the pyrazole ring contributes to π-π stacking interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves Stille cross-coupling or HATU-mediated amide coupling, followed by cyclization . A representative pathway includes:

  • Step 1: Reaction of 5-chloro-2,3-difluoropyridine with an isoxazole stannane to form intermediate 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole .

  • Step 2: Hydrazine treatment to generate pyridyl hydrazine .

  • Step 3: Alkylation of naphthyridinone with ethyl 2-bromopropanoate, followed by hydrolysis to yield the racemic acid .

  • Step 4: Chiral resolution via chromatography or Mitsunobu reaction to obtain the enantiomerically pure product .

Yield: 52–83% (depending on route) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.52–8.59 (m, 2H, pyridine), 7.07 (s, 1H, isoxazole), 2.31 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at δ 145.5 (CF₂), 121.3 (q, J = 268.3 Hz, pyrazole), 89.5 (C=O) .

Biological Activity and Mechanisms

CompoundEC₅₀ (mg/L) vs S. sclerotiorumEC₅₀ (mg/L) vs V. mali
5IIc0.203.68
Fluxapyroxad0.1212.67
Boscalid0.1114.83

Data adapted from .
The meso-methyl group in ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate analogs enhances antifungal potency by improving target binding .

Anticancer Activity

Fluorinated pyrazoles inhibit kinases like MET, with IC₅₀ values in the nanomolar range . For instance:

  • Compound 5: MET biochemical IC₅₀ = 3 nM; cellular IC₅₀ = 9 nM .

  • Unbound clearance (Clᵤ): 1.9 L/h/kg in rats, indicating favorable pharmacokinetics .

Applications in Drug Development

The compound’s scaffold is leveraged in:

  • Kinase Inhibitors: U-shaped binding mode around Met1211 in MET kinase, confirmed via X-ray crystallography .

  • Ghrelin Receptor Modulators: Analogous structures (e.g., PF-05190457) show inverse agonism (Kₐ = 3 nM) and insulinotropic effects .

ParameterRecommendationSource
Hazard StatementsH315-H319 (skin/eye irritation)
Precautionary MeasuresUse PPE, avoid inhalation
StorageTightly closed, inert atmosphere

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